molecular formula C11H18ClNO B3158295 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride CAS No. 856993-25-4

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B3158295
CAS No.: 856993-25-4
M. Wt: 215.72
InChI Key: NLQGEEHDZYRSGS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a methylpropan-2-amine backbone. It is often studied for its potential pharmacological properties and its role in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, also known as Tramadol, is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids. Tramadol also weakly inhibits the reuptake of norepinephrine and serotonin , neurotransmitters involved in pain perception.

Mode of Action

It is believed to involvebinding to μ-opioid receptors and weak inhibition of reuptake of norepinephrine and serotonin . The opioid activity of Tramadol is due to both low affinity binding of the parent compound and higher affinity binding of the O-desmethyl metabolite M1 to μ-opioid receptors .

Biochemical Pathways

Tramadol affects the opioidergic pathway by binding to μ-opioid receptors. It also impacts the noradrenergic and serotonergic pathways by inhibiting the reuptake of norepinephrine and serotonin . These actions can lead to an increase in the pain threshold and a decrease in the perception of pain.

Pharmacokinetics

Tramadol exhibits linear pharmacokinetics following multiple doses of 50 and 100 mg to steady-state . It is administered as a racemate, and both the [-] and [+] forms of both Tramadol and M1 are detected in the circulation . The analgesic activity of Tramadol is due to both the parent drug and the M1 metabolite .

Result of Action

The administration of Tramadol may produce a constellation of symptoms similar to that of other opioids, including dizziness, somnolence, nausea, constipation, sweating, and pruritus . Its analgesic effect begins approximately within one hour after administration and reaches a peak in approximately two to three hours .

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride involves several steps. One common method includes the reaction of 1-(3-methoxyphenyl)-1-propanone with dimethylamine hydrochloride and paraformaldehyde in 2-propanol . This reaction is typically carried out at ambient temperature, resulting in the formation of the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-5-4-6-10(7-9)13-3;/h4-7H,8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGEEHDZYRSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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